molecular formula C17H13FO4 B8637006 3-[(3-Fluorophenyl)ethynyl]-4,5-dimethoxybenzoic acid CAS No. 647856-77-7

3-[(3-Fluorophenyl)ethynyl]-4,5-dimethoxybenzoic acid

Cat. No. B8637006
M. Wt: 300.28 g/mol
InChI Key: QYBNXLWXFLCEHN-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

3-(3-Fluorophenylethynyl)-4,5-dimethoxybenzoic acid was prepared by coupling 1-ethynyl-3-fluorobenzene with 3-iodo-4,5-dimethoxybenzoic acid Method R. The crude product was purified via flash column chromatography on silica gel (5% MeOH in CH2Cl2 as an eluent) to give 3-(3-fluorophenylethynyl)-4,5-dimethoxybenzoic acid in 95% yield. ESMS: m/z 299.3 [M−H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[CH:4]=1)#[CH:2].I[C:11]1[CH:12]=[C:13]([CH:17]=[C:18]([O:22][CH3:23])[C:19]=1[O:20][CH3:21])[C:14]([OH:16])=[O:15]>>[F:9][C:5]1[CH:4]=[C:3]([C:1]#[C:2][C:11]2[CH:12]=[C:13]([CH:17]=[C:18]([O:22][CH3:23])[C:19]=2[O:20][CH3:21])[C:14]([OH:16])=[O:15])[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=CC(=CC=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=C(C1OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-(3-Fluorophenylethynyl)-4,5-dimethoxybenzoic acid was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash column chromatography on silica gel (5% MeOH in CH2Cl2 as an eluent)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C#CC=1C=C(C(=O)O)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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